Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]-
Description
The compound Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- features a benzenesulfonamide core with a bromine substituent at the para position and two (4-methoxyphenyl)methyl groups attached to the sulfonamide nitrogen. This structure confers unique electronic and steric properties. The bromine atom acts as an electron-withdrawing group, while the methoxy groups on the benzyl substituents provide electron-donating effects, creating a push-pull electronic environment. Such modifications are critical in pharmaceutical and materials chemistry, influencing reactivity, solubility, and biological activity .
Properties
IUPAC Name |
4-bromo-N,N-bis[(4-methoxyphenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4S/c1-27-20-9-3-17(4-10-20)15-24(16-18-5-11-21(28-2)12-6-18)29(25,26)22-13-7-19(23)8-14-22/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLDNQJUMNGLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648837 | |
| Record name | 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192767-23-0 | |
| Record name | 4-Bromo-N,N-bis[(4-methoxyphenyl)methyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- typically involves the reaction of 4-bromobenzenesulfonyl chloride with N,N-bis(4-methoxybenzyl)amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids. Typical oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on this enzyme for survival .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Sulfonamide Nitrogen
Key Compounds :
Comparison :
- Electron Effects : The target’s bis(4-methoxyphenyl)methyl groups enhance electron density at the nitrogen, contrasting with the electron-withdrawing 2-chloroethyl groups in 18d .
- Biological Relevance : The thiazole ring in Compound 16 introduces heterocyclic polarity, which may improve aqueous solubility compared to the target’s lipophilic benzyl groups .
Table 1: Substituent Impact on Properties
Substituent Variations on the Benzene Ring
Comparison :
- Reactivity : The bromine in the target enables nucleophilic aromatic substitution, whereas methoxy groups in 18e direct electrophilic substitution .
- Optoelectronic Properties : Benzothiadiazole in Compound 4 enhances π-conjugation, making it suitable for luminescent materials, unlike the bromine in the target .
Spectroscopic Characterization
- IR Spectroscopy : All compounds show S=O stretches near 1300–1100 cm⁻¹. The target’s bromine may downshift aromatic C-H stretches compared to methoxy-substituted analogs .
- NMR : The target’s aromatic protons near the bromine (δ ~7.5 ppm) are deshielded relative to methoxy-substituted analogs (δ ~6.9–7.2 ppm) .
Melting Points and Solubility
Biological Activity
Benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- (CAS Number: 329939-43-7) is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, specifically its role as an enzyme inhibitor and its applications in cancer treatment and antimicrobial research.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄BrN₁O₃S |
| Molecular Weight | 356.235 g/mol |
| Density | 1.478 g/cm³ |
| Boiling Point | 481.4 °C |
| Flash Point | 244.9 °C |
The primary mechanism of action for benzenesulfonamide, 4-bromo-N,N-bis[(4-methoxyphenyl)methyl]- involves its interaction with carbonic anhydrase IX (CA IX) , an enzyme frequently overexpressed in various cancer types. The compound acts as a competitive inhibitor, binding to the active site of CA IX and thereby inhibiting its catalytic function. This inhibition can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells reliant on this enzyme for survival .
Anticancer Activity
Research has indicated that benzenesulfonamide derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit CA IX, which is crucial for maintaining pH homeostasis in tumor microenvironments. The inhibition of this enzyme was shown to decrease the viability of cancer cells in vitro, suggesting potential therapeutic applications in oncology .
Antimicrobial Properties
In addition to its anticancer effects, benzenesulfonamide compounds have been investigated for their antimicrobial properties. The sulfonamide group is known for its ability to interfere with bacterial folate synthesis, making these compounds effective against various bacterial strains. Preliminary studies have shown that derivatives of benzenesulfonamide can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
- Inhibition of Carbonic Anhydrase IX : A study conducted on isolated cancer cell lines demonstrated that treatment with benzenesulfonamide resulted in a dose-dependent decrease in CA IX activity, correlating with reduced cell proliferation rates.
- Effects on Perfusion Pressure : Another investigation utilized an isolated rat heart model to assess the impact of benzenesulfonamide on coronary resistance and perfusion pressure. Results indicated that certain derivatives led to a significant reduction in both parameters, suggesting cardiovascular implications that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 4-bromo-N,N-bis(4-methoxyphenyl)aniline, a precursor to the target compound?
- Methodology : The compound is synthesized via bromination of (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) using N-bromosuccinimide (NBS) in a THF:EtOAc (1:1) solvent under nitrogen. Purification involves column chromatography (hexanes:EtOAc, 9:1), yielding ~80% purity. Reaction monitoring by TLC and validation via NMR (e.g., ¹H NMR at 500 MHz) ensures structural fidelity .
- Key Considerations : Oxygen-sensitive reagents require inert conditions; impurities may arise from incomplete bromination or side reactions.
Q. How is the compound characterized spectroscopically, and what analytical techniques are critical for validation?
- Methodology :
- ¹H NMR : Peaks for methoxy (-OCH₃) groups appear at ~3.8 ppm, aromatic protons between 6.7–7.3 ppm, and bromine-induced deshielding in adjacent protons .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z calculated for C₂₆H₂₃BrNO₂).
- Elemental Analysis : Validates stoichiometry (e.g., C: 64.48%, H: 4.76%, N: 2.89%) .
Advanced Research Questions
Q. What is the mechanistic role of the bromine substituent in cross-coupling reactions involving this compound?
- Methodology : The bromine atom acts as a leaving group in Stille or Suzuki-Miyaura couplings. For example, in Stille coupling, tributyltin reagents displace Br under Pd catalysis (e.g., Pd(dppf)Cl₂, THF/H₂O, 80°C) to form C–C bonds .
- Data Contradictions : Competing pathways (e.g., homocoupling) may occur if catalyst loading or ligand choice is suboptimal. Kinetic studies (e.g., monitoring by ¹⁹F NMR for fluorinated analogs) can resolve competing mechanisms .
Q. How does the compound’s electronic structure influence its application in organic electronics (e.g., hole-transport materials)?
- Methodology :
- DFT Calculations : HOMO/LUMO levels (e.g., HOMO ≈ -5.2 eV) predict charge transport efficiency. Methoxy groups enhance electron-donating capacity, while bromine modulates solubility .
- Device Fabrication : Test in OLEDs or perovskite solar cells (e.g., spin-coating layers with HTM:PCBM blends). Efficiency metrics (e.g., PCE ≥ 18%) correlate with molecular planarity and π-stacking .
Q. What crystallographic tools are recommended for resolving structural ambiguities in derivatives?
- Methodology :
- SHELX Suite : For small-molecule refinement, SHELXL handles twinning and high-resolution data. Hydrogen bonding networks (e.g., N–H···O) are validated via anisotropic displacement parameters .
- ORTEP-3 : Visualizes thermal ellipsoids and molecular packing. For example, dihedral angles between aryl rings confirm steric hindrance or conjugation .
Data Validation & Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields or purity?
- Methodology :
- Reproducibility Checks : Compare solvent systems (e.g., THF vs. DMF) and catalyst batches.
- Purity Enhancement : Recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile gradient) removes byproducts like dehalogenated species .
- Case Study : A 78% yield in one protocol vs. 80% in another may stem from NBS stoichiometry (1.0 vs. 1.2 equiv) or reaction time (12 vs. 24 hrs) .
Applications in Materials Science
Q. What strategies optimize this compound’s solubility for thin-film deposition?
- Methodology :
- Side-Chain Engineering : Replace methoxy with longer alkoxy chains (e.g., -OC₆H₁₃) to enhance solubility in chlorobenzene.
- Additive Screening : Use 1,8-diiodooctane (DIO) to reduce aggregation during spin-coating. AFM topography images confirm smoothness (RMS roughness < 2 nm) .
Computational Modeling
Q. Which software packages are suitable for predicting the compound’s reactivity in nucleophilic substitutions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
